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Compound of Interest

Compound Name: MtTMPK-IN-7

Cat. No.: B15568390 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide detailed protocols for the in vitro characterization of MtTMPK-
IN-7, a known inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK). The

following sections include quantitative data for the inhibitor and the enzyme, a detailed protocol

for the expression and purification of recombinant MtTMPK, and a robust enzymatic assay

protocol for determining the inhibitory activity of MtTMPK-IN-7.

Quantitative Data Summary
This table summarizes the key quantitative parameters for MtTMPK-IN-7 and its target

enzyme, MtTMPK.
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Parameter Value Species/Conditions Reference

Inhibitor: MtTMPK-IN-

7

IC50 47 µM
Mycobacterium

tuberculosis TMPK
[1]

Enzyme: MtTMPK

Km (ATP) 0.15 mM
Recombinant

MtTMPK
[2]

Km (dTMP) 30 µM
Recombinant

MtTMPK
[2]

Vmax Not explicitly stated
Recombinant

MtTMPK
[2]

Experimental Protocols
Expression and Purification of Recombinant MtTMPK
This protocol describes the expression of MtTMPK in E. coli and its subsequent purification to

obtain a homogenous and active enzyme for in vitro assays.[2]

Materials:

E. coli expression strain (e.g., BL21(DE3))

Expression vector containing the M. tuberculosis tmk gene (Rv3247c)

Luria-Bertani (LB) broth and agar plates

Appropriate antibiotic for plasmid selection (e.g., ampicillin or kanamycin)

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM imidazole, 1 mM DTT, 1

mM PMSF)
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Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 20-40 mM imidazole)

Elution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 250-500 mM imidazole)

Ni-NTA affinity chromatography column

Gel filtration chromatography column (e.g., Superdex 75)

SDS-PAGE analysis reagents

Protocol:

Transformation: Transform the MtTMPK expression vector into a suitable E. coli expression

strain. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and

incubate overnight at 37°C.

Starter Culture: Inoculate a single colony into 50 mL of LB broth with the selective antibiotic

and grow overnight at 37°C with shaking.

Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at

37°C with shaking until the OD600 reaches 0.6-0.8.

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to

enhance protein solubility.

Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication

on ice.

Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

Collect the supernatant containing the soluble His-tagged MtTMPK.

Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA

column. Wash the column with Wash Buffer to remove non-specifically bound proteins. Elute

the bound MtTMPK with Elution Buffer.
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Gel Filtration Chromatography: Further purify the eluted protein by gel filtration

chromatography to remove aggregates and other impurities.

Purity and Concentration: Assess the purity of the final protein preparation by SDS-PAGE.

Determine the protein concentration using a standard method (e.g., Bradford assay). Store

the purified protein in a suitable buffer containing glycerol at -80°C.

In Vitro MtTMPK Inhibition Assay using a Coupled
Spectrophotometric Method
This protocol details a continuous enzyme-coupled spectrophotometric assay to determine the

inhibitory activity of MtTMPK-IN-7 on MtTMPK. The assay measures the rate of ADP

production by MtTMPK, which is coupled to the oxidation of NADH by pyruvate kinase (PK) and

lactate dehydrogenase (LDH). The decrease in NADH absorbance at 340 nm is monitored over

time.[2]

Materials:

Purified recombinant MtTMPK

MtTMPK-IN-7 (dissolved in a suitable solvent, e.g., DMSO)

Assay Buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 10 mM MgCl2)

ATP (disodium salt)

dTMP (disodium salt)

Phosphoenolpyruvate (PEP)

NADH (disodium salt)

Pyruvate Kinase (PK)

Lactate Dehydrogenase (LDH)

96-well UV-transparent microplates
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Microplate spectrophotometer capable of reading absorbance at 340 nm

Protocol:

Reagent Preparation:

Prepare stock solutions of ATP, dTMP, PEP, and NADH in Assay Buffer.

Prepare a stock solution of MtTMPK-IN-7 in DMSO.

Prepare a fresh coupling enzyme mix containing PK and LDH in Assay Buffer.

Assay Setup:

The final assay volume is typically 100-200 µL.

Add the following components to each well of the microplate:

Assay Buffer

PEP (final concentration ~1 mM)

NADH (final concentration ~0.2 mM)

ATP (at a concentration close to its Km, e.g., 0.15 mM)

Coupling enzyme mix (e.g., 10 U/mL PK and 15 U/mL LDH)

Varying concentrations of MtTMPK-IN-7 (e.g., from 0.1 µM to 200 µM). Include a DMSO

control (no inhibitor).

Enzyme Addition and Reaction Initiation:

Add purified MtTMPK to the wells to a final concentration that gives a linear reaction rate

for at least 10-15 minutes.

Initiate the reaction by adding the substrate dTMP (at a concentration close to its Km, e.g.,

30 µM).
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Data Acquisition:

Immediately start monitoring the decrease in absorbance at 340 nm at a constant

temperature (e.g., 30°C) for 10-20 minutes, taking readings every 30-60 seconds.

Data Analysis:

Calculate the initial reaction velocity (rate of NADH consumption) for each inhibitor

concentration from the linear portion of the absorbance vs. time plot.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic reaction catalyzed by MtTMPK and the

workflow of the coupled spectrophotometric assay used to measure its inhibition.
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Caption: MtTMPK catalyzes the phosphorylation of dTMP to dTDP using ATP, producing ADP.

MtTMPK-IN-7 inhibits this reaction.

Primary Reaction

Coupling Reactions

Detection

dTMP + ATP --(MtTMPK)--> dTDP + ADP

ADP + PEP --(PK)--> ATP + Pyruvate

ADP

Pyruvate + NADH --(LDH)--> Lactate + NAD+

Pyruvate

Monitor Decrease in
Absorbance at 340 nm

NADH Consumption

Click to download full resolution via product page

Caption: Workflow of the coupled assay to measure MtTMPK activity and its inhibition by

MtTMPK-IN-7.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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